molecular formula C9H12O3 B3053962 1-Methoxy-3-(methoxymethoxy)benzene CAS No. 57234-28-3

1-Methoxy-3-(methoxymethoxy)benzene

Cat. No. B3053962
CAS RN: 57234-28-3
M. Wt: 168.19 g/mol
InChI Key: APNUEDCZMXPTFS-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

In a 50 mL round-bottomed flask N1-{6-[(3-ethyl-1,3-dihydro-2-benzofuran-4-yl)oxy]-3-pyridinyl}-2-methylalaninamide (Intermediate 149, 17.2 mg, 0.050 mmol) was dissolved in Dichloromethane (3 mL) to give a pale yellow solution that was cooled at 0° C. TEA (0.035 mL, 0.252 mmol) was added followed by a dropwise addition of a solution of triphosgene (6.43 mg, 0.023 mmol) in dichloromethane (0.5 ml) and the reaction mixture was stirred at 0° C. for 20 minutes. The reaction mixture was evaporated in vacuo and the residue was purified by flash chromatography (Biotage system) on silica gel using a column SNAP 10 g and cyclohexane/ethyl acetate from 2:1 to 1:2 as eluents affording the title compound Example 45 (15.3 mg) as a white solid.
Name
N1-{6-[(3-ethyl-1,3-dihydro-2-benzofuran-4-yl)oxy]-3-pyridinyl}-2-methylalaninamide
Quantity
17.2 mg
Type
reactant
Reaction Step One
Name
Intermediate 149
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.035 mL
Type
reactant
Reaction Step Two
Quantity
6.43 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:7]2[C:8]([O:12][C:13]3[N:18]=[CH:17][C:16]([NH:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[NH2:22])=[CH:15][CH:14]=3)=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1)[CH3:2].Cl[C:27](Cl)([O:29][C:30](=O)[O:31][C:32](Cl)(Cl)Cl)Cl>ClCCl>[CH2:1]([CH:3]1[C:7]2[C:8]([O:12][C:13]3[N:18]=[CH:17][C:16]([N:19]4[C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[NH:22][C:27]4=[O:29])=[CH:15][CH:14]=3)=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1)[CH3:2].[CH3:5][O:4][C:3]1[CH:7]=[CH:6][CH:11]=[C:32]([O:31][CH2:30][O:29][CH3:27])[CH:1]=1

Inputs

Step One
Name
N1-{6-[(3-ethyl-1,3-dihydro-2-benzofuran-4-yl)oxy]-3-pyridinyl}-2-methylalaninamide
Quantity
17.2 mg
Type
reactant
Smiles
C(C)C1OCC2=C1C(=CC=C2)OC2=CC=C(C=N2)NC(C(N)(C)C)=O
Name
Intermediate 149
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1OCC2=C1C(=CC=C2)OC2=CC=C(C=N2)NC(C(N)(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
TEA
Quantity
0.035 mL
Type
reactant
Smiles
Step Three
Name
Quantity
6.43 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution that
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage system) on silica gel using a column SNAP 10 g and cyclohexane/ethyl acetate from 2:1 to 1:2 as eluents

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1OCC2=C1C(=CC=C2)OC2=CC=C(C=N2)N2C(NC(C2=O)(C)C)=O
Name
Type
product
Smiles
COC1=CC(=CC=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 mg
YIELD: CALCULATEDPERCENTYIELD 791%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.